molecular formula C15H17N3O2S B6079120 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

Numéro de catalogue B6079120
Poids moléculaire: 303.4 g/mol
Clé InChI: MMWLLKSWYBZISQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, also known as Epetraborole, is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria.

Mécanisme D'action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide inhibits bacterial protein synthesis by binding to the editing site of the leucyl-tRNA synthetase, which is responsible for proofreading the aminoacylation of tRNAs. This results in the accumulation of uncharged tRNAs, which triggers the bacterial stringent response and leads to the inhibition of protein synthesis.
Biochemical and Physiological Effects
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been shown to have a low toxicity profile and minimal impact on human cells. It has also been shown to have a broad-spectrum antibacterial activity against gram-positive bacteria, including MRSA and Streptococcus pyogenes.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its broad-spectrum antibacterial activity and low toxicity profile, which makes it an ideal candidate for the development of new antibiotics. However, its limited activity against gram-negative bacteria and potential for the development of resistance are some of the limitations that need to be addressed.

Orientations Futures

There are several future directions for the development of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, including the optimization of its pharmacokinetic properties, the exploration of its potential for the treatment of other bacterial infections, and the development of combination therapies to overcome the potential for the development of resistance. Another promising direction is the development of analogs of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide with improved antibacterial activity and pharmacokinetic properties.
Conclusion
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria. Its broad-spectrum antibacterial activity, low toxicity profile, and unique mechanism of action make it an ideal candidate for the development of new antibiotics. However, its limitations and potential for the development of resistance need to be addressed through further research and development.

Méthodes De Synthèse

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol to obtain the intermediate product. The intermediate product is then reacted with boron trifluoride etherate to form 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide.

Applications De Recherche Scientifique

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. It has been shown to inhibit bacterial protein synthesis by binding to the bacterial leucyl-tRNA synthetase, which is essential for the incorporation of leucine into proteins.

Propriétés

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-8-13(19)18-15(16-11)21-9-14(20)17-12-7-5-4-6-10(12)2/h4-8H,3,9H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLLKSWYBZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.